4-Bromo-4'-methoxy-2'-methylbiphenyl
CAS No.: 934758-97-1
Cat. No.: VC6912708
Molecular Formula: C14H13BrO
Molecular Weight: 277.161
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934758-97-1 |
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Molecular Formula | C14H13BrO |
Molecular Weight | 277.161 |
IUPAC Name | 1-(4-bromophenyl)-4-methoxy-2-methylbenzene |
Standard InChI | InChI=1S/C14H13BrO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,1-2H3 |
Standard InChI Key | GPJCUTRLTRSROP-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
4-Bromo-4'-methoxy-2'-methylbiphenyl consists of two benzene rings connected by a single bond. The first ring features a bromine atom at the 4-position and a methyl group at the 2'-position, while the second ring contains a methoxy group at the 4'-position. This arrangement creates a sterically hindered yet electronically diverse system, influencing its reactivity and interaction with biological targets.
Key Physicochemical Properties
Property | Value |
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CAS Number | 934758-97-1 |
Molecular Formula | C₁₄H₁₃BrO |
Molecular Weight | 277.16 g/mol |
Exact Mass | 276.01500 Da |
PSA (Polar Surface Area) | 9.23 Ų |
LogP (Octanol-Water) | 4.43 |
The methoxy group enhances solubility in polar organic solvents compared to nonpolar analogs, while the bromine atom introduces steric bulk and electrophilic reactivity .
Synthesis and Manufacturing
While no direct synthesis protocol for 4-bromo-4'-methoxy-2'-methylbiphenyl is documented in the provided sources, analogous methods for related biphenyls suggest plausible routes. A common strategy involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link aromatic fragments.
Proposed Synthetic Route
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Starting Materials:
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4-Bromo-2-methylphenylboronic acid
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4-Methoxybromobenzene
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Reaction Conditions:
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Catalyst: Palladium(II) acetate (Pd(OAc)₂)
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Ligand: Triphenylphosphine (PPh₃)
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Dimethylformamide (DMF) or toluene
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Temperature: 80–100°C
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Mechanism:
The boronic acid undergoes transmetallation with the palladium catalyst, followed by oxidative addition to the aryl bromide. Reductive elimination yields the biphenyl product .
Yield Optimization:
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Purification via silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials.
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to oxidation at the methoxy group under strong acidic conditions.
Spectroscopic Characterization
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¹H NMR:
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Methoxy protons: δ 3.8–3.9 ppm (singlet, 3H).
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Methyl protons: δ 2.3–2.5 ppm (singlet, 3H).
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Aromatic protons: δ 6.8–7.6 ppm (multiplet, 7H).
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Research Applications
Pharmaceutical Intermediates
Biphenyl derivatives are pivotal in drug discovery, serving as cores for kinase inhibitors and antipsychotics. The methoxy group in this compound may modulate binding affinity to biological targets, while the bromine atom allows further functionalization via substitution .
Material Science
Such compounds are explored in liquid crystal displays (LCDs) due to their planar structure and tunable electronic properties. The methyl group enhances thermal stability, a critical factor in device longevity.
Comparative Analysis with Related Compounds
The methoxy group reduces LogP by 0.69 compared to the methyl analog, indicating higher polarity. This difference impacts solubility and bioavailability .
Future Perspectives
Further studies should explore:
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Biological Activity: Screening against cancer cell lines or microbial pathogens.
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Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.
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Material Applications: Testing in organic semiconductors or photovoltaic devices.
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